MIC₉₀ Against M. tuberculosis H37Rv: Compound 1 Matches First-Line Drugs and Outperforms the Core-Switch Analog
Compound 1 exhibits an MIC₉₀ of 1.07 µM against the drug-susceptible M. tuberculosis H37Rv reference strain (GAS media), placing it in the same potency range as the first-line drug rifampicin (MIC₉₀ ~0.05 µM) and substantially more potent than the imidazo[1,2-a]pyrimidine core-switch analog Compound 10 (MIC₉₀ 5.94 µM), representing a 5.6-fold potency advantage conferred by the imidazo[1,2-a]pyridine core [1]. An independent measurement in the patent literature reports an even lower MIC of 0.08 µg/mL (286 nM) against H37Rv, comparable to the clinical candidate PA-824 [2].
| Evidence Dimension | In vitro potency against drug-susceptible M. tuberculosis H37Rv (MIC₉₀) |
|---|---|
| Target Compound Data | 1.07 µM (GAS media) [1]; 0.08 µg/mL (286 nM) [2] |
| Comparator Or Baseline | Compound 10 (imidazo[1,2-a]pyrimidine analog): 5.94 µM; Rifampicin: ~0.05 µM; Isoniazid: ~0.01 µM [1] |
| Quantified Difference | 5.6-fold more potent than Compound 10; comparable to first-line drugs |
| Conditions | M. tuberculosis H37Rv; GAS (glycerol-alanine-salts) media; MIC₉₀ determined by microplate Alamar Blue assay (MABA); values are average of three independent measurements [1] |
Why This Matters
This establishes Compound 1 as having sufficient intrinsic potency to serve as a validated reference standard for SAR expansion and as a baseline comparator when evaluating newer analogs, while the core-switch data demonstrate that the imidazo[1,2-a]pyridine scaffold is non-negotiable for retaining low-micromolar activity.
- [1] Moraski, G. C.; Markley, L. D.; Hipskind, P. A.; et al. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Med. Chem. Lett. 2011, 2 (6), 466–470. View Source
- [2] Miller, M. J.; Moraski, G. C.; Markley, L. D.; Hipskind, P. A. Imidazo[1,2-a]pyridine Compounds, Synthesis Thereof, and Methods of Using Same. European Patent EP3257854A1, filed May 24, 2016, and published December 20, 2017. View Source
